

A Technical Guide to 2-Undecyl-1H-imidazole: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 2-Undecyl-1H-imidazole

Cat. No.: B093072

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Introduction

2-Undecyl-1H-imidazole, identified by the CAS Number 16731-68-3, is a versatile heterocyclic compound characterized by a five-membered imidazole ring substituted at the second position with a long, eleven-carbon alkyl (undecyl) chain.^{[1][2]} This unique molecular architecture, combining a polar, basic imidazole head with a nonpolar, hydrophobic tail, imparts significant amphiphilic and surface-active properties.^[1] These characteristics make it a compound of substantial interest in materials science, coordination chemistry, and as a building block for specialty chemicals.^{[1][3]}

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides in-depth information on the molecular structure, physicochemical properties, synthesis protocols, and current applications of **2-Undecyl-1H-imidazole**, with a forward look toward its potential in medicinal chemistry.

Part 1: Molecular Structure and Physicochemical Properties

The fundamental structure of **2-Undecyl-1H-imidazole** consists of an aromatic imidazole ring, which is a planar, five-membered heterocycle containing two non-adjacent nitrogen atoms. The undecyl group (C₁₁H₂₃) is attached to the carbon atom positioned between the two nitrogens. This structure results in a molecule with a molecular formula of C₁₄H₂₆N₂ and a molecular weight of approximately 222.37 g/mol.^{[1][2]}

The presence of the imidazole ring provides a site for hydrogen bonding and protonation ($pK_a \approx 7$), rendering the molecule basic.[4] The long alkyl chain, conversely, dominates its hydrophobic character, leading to low water solubility but good solubility in organic solvents like methanol.[1] This dual nature is central to its function in various applications.

Molecular Structure Diagram

Caption: Molecular structure of **2-Undecyl-1H-imidazole**.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of **2-Undecyl-1H-imidazole**, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| CAS Number | 16731-68-3 | [1][2] |
| Molecular Formula | C ₁₄ H ₂₆ N ₂ | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Appearance | White to light yellow powder or low-melting solid | [1] |
| Melting Point | 69–74 °C (with decomposition) | [1][5] |
| Boiling Point | 215 °C (at 20 mm Hg) | [1][5] |
| Density | ~0.97 g/cm ³ (estimated) | [1][5] |
| Purity | ≥96-98% (typical commercial grade) | [1] |
| Solubility | Soluble in methanol and other organic solvents | [1] |

Part 2: Synthesis and Characterization

Expertise & Experience: Rationale for Synthetic Route Selection

The synthesis of 2-alkyl-substituted imidazoles is well-established in organic chemistry. For a long-chain derivative like **2-undecyl-1H-imidazole**, the most direct and industrially scalable approach is the condensation of an appropriate long-chain aldehyde with a source of ammonia and a 1,2-dicarbonyl compound (like glyoxal). However, a more common and robust laboratory synthesis involves the condensation of a long-chain carboxylic acid or its derivative with a diamine, followed by cyclization and oxidation.

The protocol detailed below is a representative method adapted from the synthesis of analogous 2-substituted imidazolines, followed by dehydrogenation. This choice is based on the high availability of the starting materials (lauric acid and ethylenediamine) and the straightforward nature of the reaction sequence. The initial condensation forms the imidazoline precursor, which is then oxidized to the aromatic imidazole. This two-step process provides good control over the reaction and typically results in high yields.

Experimental Protocol: Synthesis of 2-Undecyl-1H-imidazole

Step 1: Synthesis of 2-Undecyl-2-imidazoline

- **Reagents & Setup:** Equip a 250 mL three-neck round-bottom flask with a reflux condenser and a Dean-Stark trap. Charge the flask with lauric acid (1 eq.), ethylenediamine (1.1 eq.), and toluene (as an azeotropic solvent, approx. 100 mL).
- **Reaction:** Heat the mixture to reflux (approx. 110-120 °C). The reaction progress is monitored by the collection of water in the Dean-Stark trap. Causality Note: The removal of water drives the condensation equilibrium towards the product, ensuring a high conversion rate.
- **Completion & Workup:** Continue reflux for 4-6 hours or until no more water is collected. Allow the mixture to cool to room temperature. The toluene is then removed under reduced pressure using a rotary evaporator to yield the crude 2-undecyl-2-imidazoline intermediate.

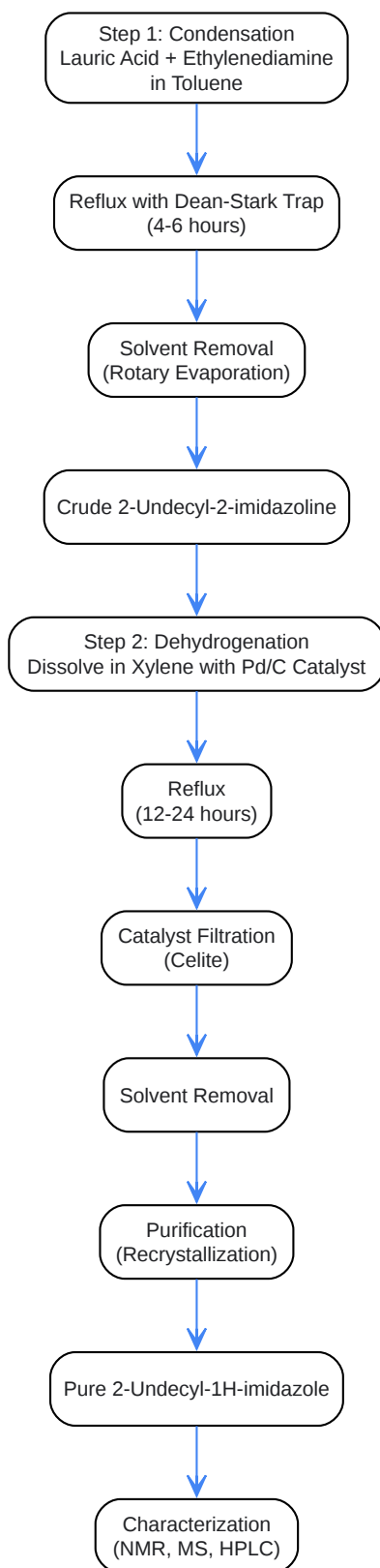
Step 2: Dehydrogenation to 2-Undecyl-1H-imidazole

- **Reagents & Setup:** Dissolve the crude imidazoline intermediate in a suitable high-boiling solvent (e.g., xylene). Add a dehydrogenation catalyst, such as 10% Palladium on Carbon

(Pd/C) (approx. 5 mol%).

- Reaction: Heat the mixture to reflux (approx. 140 °C) for 12-24 hours. Causality Note: The high temperature and catalyst are necessary to facilitate the removal of hydrogen and promote the aromatization of the imidazoline ring to the more stable imidazole.
- Purification & Validation: After cooling, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. The solvent is evaporated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure **2-undecyl-1H-imidazole** as a white to off-white solid.
- Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[6]

Synthesis and Purification Workflow



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Caption: General workflow for synthesis and purification.

Part 3: Applications and Mechanisms of Action

While the imidazole scaffold is a privileged structure in medicinal chemistry, the primary and most well-documented application of **2-undecyl-1H-imidazole** lies in materials science, specifically as a high-performance corrosion inhibitor.^[3]

Application as a Corrosion Inhibitor

The efficacy of **2-undecyl-1H-imidazole** as a corrosion inhibitor stems directly from its amphiphilic structure. It is particularly effective for protecting copper and other metals in corrosive environments.^{[3][7]}

Mechanism of Action: The inhibition mechanism is based on the adsorption of the molecule onto the metal surface, forming a protective barrier film.^{[3][8]}

- **Adsorption:** The nitrogen atoms in the imidazole ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms on the surface. This forms strong coordination bonds.^[3]
- **Film Formation:** The long, hydrophobic undecyl chains orient away from the metal surface, creating a dense, nonpolar layer. This layer acts as a physical barrier, repelling water and preventing corrosive agents (like chloride ions) from reaching the metal.^[9]
- **Inhibition of Electrochemical Reactions:** By blocking the active sites on the metal surface, the adsorbed film impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions that drive the corrosion process.^[8]

The combination of chemisorption via the imidazole head and the physisorption/self-assembly of the alkyl tails results in a robust and stable protective film.^[9]

Potential in Drug Development

The imidazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and biologically active compounds.^{[10][11]} It is valued for its ability to engage in hydrogen bonding and coordinate with metallic centers in enzymes, making it a versatile pharmacophore.^[10]

While **2-undecyl-1H-imidazole** itself is not currently a therapeutic agent, its structure presents intriguing possibilities for drug development:

- **Antimicrobial/Antifungal Agents:** The amphiphilic nature is characteristic of certain antimicrobial peptides and surfactants that disrupt microbial cell membranes. The long alkyl chain could facilitate membrane insertion, while the imidazole head could interfere with cellular processes.
- **Enzyme Inhibition:** The imidazole ring is a known ligand for various metalloenzymes. The undecyl chain could serve to anchor the molecule within a hydrophobic binding pocket of a target enzyme.
- **Scaffold for Synthesis:** It serves as a valuable building block for creating more complex pharmaceutical intermediates.^[1] The nitrogen atoms of the imidazole ring can be further alkylated or functionalized to generate libraries of new compounds for screening.^[3] Research has shown that other substituted imidazoles act as microtubule targeting agents for cancer therapy and as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV.^{[12][13]}

The exploration of **2-undecyl-1H-imidazole** and its derivatives in biological systems is an open area for research, leveraging the known activities of the broader imidazole class of compounds.^{[3][14]}

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